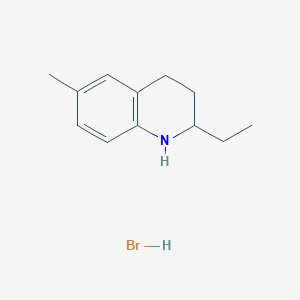
N~2~-(Methanesulfonyl)-N-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(Methanesulfonyl)-N-methylglycinamide is an organic compound with a unique structure that includes a methanesulfonyl group attached to a glycinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methanesulfonyl)-N-methylglycinamide typically involves the reaction of methanesulfonyl chloride with N-methylglycinamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
N-methylglycinamide+methanesulfonyl chloride→N 2 -(Methanesulfonyl)-N-methylglycinamide+HCl
Industrial Production Methods
In an industrial setting, the production of N2-(Methanesulfonyl)-N-methylglycinamide may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters, such as temperature and pH, is common to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(Methanesulfonyl)-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: Methyl sulfide derivatives.
Substitution: Various substituted glycinamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~2~-(Methanesulfonyl)-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-(Methanesulfonyl)-N-methylglycinamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A precursor in the synthesis of N2-(Methanesulfonyl)-N-methylglycinamide.
N-methylglycinamide: The starting material for the synthesis.
Methanesulfonic acid: A product of oxidation reactions involving the methanesulfonyl group.
Uniqueness
N~2~-(Methanesulfonyl)-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
| 90774-47-3 | |
Molekularformel |
C4H10N2O3S |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-(methanesulfonamido)-N-methylacetamide |
InChI |
InChI=1S/C4H10N2O3S/c1-5-4(7)3-6-10(2,8)9/h6H,3H2,1-2H3,(H,5,7) |
InChI-Schlüssel |
MUPRIJONUOIAHC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CNS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

